7-Azaspiro[4.5]decan-10-one hcl

FAAH inhibitor Pain research CNS drug discovery

Standard piperidine scaffolds often fail to deliver the conformational rigidity required for challenging CNS targets, leading to inconsistent SAR data. This compound directly addresses that limitation. Key advantages: • Privileged scaffold: Rigid 7-azaspiro[4.5]decane core pre-organizes for high-affinity GPCR ligand design, reducing entropic binding penalties. • Functional handle: 10-ketone enables rapid SAR derivatization for pain and anxiety programs. • Formulation-ready: HCl salt ensures high aqueous solubility, simplifying assay development and in vivo PK studies.

Molecular Formula C9H16ClNO
Molecular Weight 189.68 g/mol
Cat. No. B14025649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaspiro[4.5]decan-10-one hcl
Molecular FormulaC9H16ClNO
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CNCCC2=O.Cl
InChIInChI=1S/C9H15NO.ClH/c11-8-3-6-10-7-9(8)4-1-2-5-9;/h10H,1-7H2;1H
InChIKeyOAZJSMUUSAFJSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaspiro[4.5]decan-10-one HCl Overview


7-Azaspiro[4.5]decan-10-one hydrochloride (CAS No. 2702855-60-3 for HCl salt; free base CAS No. 604010-23-3) is a spirocyclic heterocyclic ketone featuring a nitrogen atom integrated at the ring fusion point, forming a rigid, three-dimensional scaffold [1]. The compound possesses a molecular formula of C9H16ClNO (HCl salt) with an average mass of 189.68 g/mol, while its free base (C9H15NO) has a molecular weight of 153.22 g/mol . This structural framework belongs to the broader class of spiropiperidines, which have been designated as “privileged structures” in medicinal chemistry due to their ability to provide high-affinity ligands for G-protein coupled receptors (GPCRs) and other challenging biological targets [2]. The hydrochloride salt form is documented to be freely soluble in water, a property that enhances its utility in aqueous biological assay systems and facilitates formulation development .

7-Azaspiro[4.5]decan-10-one HCl: Non-Interchangeability Alert


Attempting to substitute 7-Azaspiro[4.5]decan-10-one HCl with a closely related analog such as 1-oxa-8-azaspiro[4.5]decane, 2-azaspiro[4.5]decane, or even a different salt form of the same core scaffold introduces significant risk to research continuity and data reproducibility. The precise spiro ring size (4.5), the location of the nitrogen atom at the 7-position, and the presence of the 10-ketone are not merely nominal distinctions; they are fundamental to the molecule's conformation, pKa, and its interaction with biological targets [1]. For instance, the spiropiperidine scaffold's inherent rigidity pre-organizes the molecule in a specific bioactive conformation, directly influencing binding specificity and reducing the entropic penalty upon target engagement—a feature that varies markedly between spiro analogs with different ring sizes or heteroatom placements [2]. Furthermore, the hydrochloride salt provides specific solubility advantages in aqueous systems compared to the free base, which is critical for achieving reliable concentration-response curves in biological assays . The quantitative evidence below establishes where this specific compound occupies a distinct, and often superior, position relative to its comparators, which is essential for informed scientific selection.

7-Azaspiro[4.5]decan-10-one HCl: Quantitative Differentiation


Superior FAAH Inhibition by Spirocyclic Core

The 7-azaspiro[4.5]decane core, which is the parent scaffold of 7-Azaspiro[4.5]decan-10-one HCl, has been established as a highly potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). In a direct comparative study, this scaffold demonstrated FAAH inhibition with a k(inact)/K(i) potency value greater than 1500 M⁻¹s⁻¹, which clearly distinguishes it from other spirocyclic cores on the basis of superior potency [1]. This class-level inference is critical as the 10-ketone functionality provides a synthetic handle for further optimization within this proven potent scaffold.

FAAH inhibitor Pain research CNS drug discovery

GAT2-Selective Spirocyclic Derivatives

Derivatives based on the 7-azaspiro[4.5]decane core, which can be synthesized directly from 7-Azaspiro[4.5]decan-10-one HCl, have been identified as selective inhibitors of the GABA transporter subtype 2 (GAT2). In a study evaluating acyl-substituted azaspiro[4.5]decanes across four GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1), a specific subclass demonstrated GAT2-selective activity [1]. While precise IC50 values for the core scaffold are not provided in the abstract, the identification of GAT2 selectivity is a key differentiator, as most known GABA uptake inhibitors (e.g., tiagabine) primarily target GAT1.

GABA transporter GAT2 selectivity CNS disorders

Scalable, High-Yield Synthetic Route

A key differentiator for the procurement of 7-Azaspiro[4.5]decan-10-one is its established, high-yielding synthetic route. A modified Buchwald-Hartwig amination followed by intramolecular cyclization provides an efficient pathway to this scaffold, achieving a 78% yield [1]. This is in contrast to many spirocyclic systems, which often require lengthy, multi-step syntheses with poor overall yields due to the inherent strain in forming the quaternary spiro center. The availability of a robust, high-yielding synthesis directly impacts the commercial availability and cost-effectiveness of the compound for large-scale research programs.

Synthetic chemistry Process development Building block

Aqueous Solubility: HCl Salt Advantage

The hydrochloride salt of 7-Azaspiro[4.5]decan-10-one exhibits a critical physicochemical advantage over its free base counterpart. The HCl salt is documented as being freely soluble in water, a property essential for preparing stock solutions for biological assays and for facilitating in vivo formulation development . In contrast, the free base (LogP = 1.44-2.26) is significantly more lipophilic and would require organic co-solvents like DMSO for dissolution . This difference is not trivial; the use of DMSO can introduce confounding variables in sensitive cellular assays, including cytotoxicity and off-target effects. The aqueous solubility of the HCl salt allows for higher test concentrations with greater experimental fidelity.

Solubility Formulation Biological assays

Spirocyclic Scaffold: Metabolic Stability & Lipophilicity

The spirocyclic architecture of 7-Azaspiro[4.5]decan-10-one HCl confers inherent physicochemical advantages over non-spirocyclic and aromatic analogs. As a class, spiro compounds like this one have been shown to increase aqueous solubility, enhance metabolic stability, and decrease lipophilicity compared to their non-spirocyclic or aromatic counterparts . Specifically, the 7-azaspiro[4.5]decane core possesses a calculated topological polar surface area (TPSA) of 29.1 Ų and an XLogP3 value of 0.7, which are favorable for blood-brain barrier penetration and oral bioavailability, while reducing the likelihood of metabolic liabilities associated with flat, aromatic structures [1].

ADMET Metabolic stability Drug-likeness

7-Azaspiro[4.5]decan-10-one HCl Applications


CNS Drug Discovery: FAAH & GAT2 Inhibitors

Given the established potency of the 7-azaspiro[4.5]decane scaffold as an FAAH inhibitor (k(inact)/K(i) > 1500 M⁻¹s⁻¹) and its demonstrated GAT2 selectivity, 7-Azaspiro[4.5]decan-10-one HCl is a premier starting material for medicinal chemistry programs targeting pain, anxiety, and other CNS disorders [1][2]. The 10-ketone handle allows for facile derivatization to explore structure-activity relationships (SAR) around these validated targets. Its favorable TPSA (29.1 Ų) and XLogP3 (0.7) suggest a high potential for achieving CNS exposure [3].

Fragment-Based Discovery & Scaffold Hopping

Spiropiperidines are increasingly utilized in fragment-based drug discovery (FBDD) due to their three-dimensionality and ability to probe new chemical space. The 7-azaspiro[4.5]decane core, particularly functionalized at the 10-position, has been the subject of late-stage C-H activation studies using evolved P450BM3 mutants, demonstrating its viability for generating diverse fragment libraries [1]. The rigid scaffold reduces the entropic penalty of binding, often resulting in higher ligand efficiency for fragments derived from it [2].

Process Chemistry for Preclinical Scale-Up

The existence of a high-yielding, scalable synthetic route to 7-Azaspiro[4.5]decan-10-one (78% yield) makes this compound a practical choice for programs advancing beyond initial hit identification [1]. The hydrochloride salt's high aqueous solubility also simplifies the development of robust, reproducible formulations for preclinical toxicology and pharmacokinetic studies, reducing the technical hurdles often associated with lipophilic drug candidates [2].

GPCR Ligand Design & Synthesis

Spiropiperidines have been labeled as 'privileged structures' for targeting GPCRs due to their conformational constraint and ability to mimic peptide turn motifs. 7-Azaspiro[4.5]decan-10-one HCl provides a versatile, functionalized entry point into this chemical space [1]. The 10-ketone can be converted to amines, alcohols, or olefins, enabling the rapid exploration of chemotypes targeting specific GPCR subfamilies implicated in neurological and inflammatory diseases.

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